molecular formula C19H17N5O2S B2956526 N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1358741-46-4

N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

カタログ番号: B2956526
CAS番号: 1358741-46-4
分子量: 379.44
InChIキー: KMFDWNIHUJFPJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-Methoxyphenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl bridge to an acetamide group substituted with a 4-methoxyphenylmethyl moiety.

特性

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-26-14-8-6-13(7-9-14)10-20-17(25)11-27-19-18-23-21-12-24(18)16-5-3-2-4-15(16)22-19/h2-9,12H,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFDWNIHUJFPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining the compound’s integrity and activity.

化学反応の分析

N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

科学的研究の応用

N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE has a wide range of scientific research applications:

作用機序

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . This property is particularly useful in its anticancer activity, where it can inhibit the proliferation of cancer cells. Additionally, the compound’s antimicrobial and antiviral activities are attributed to its ability to interfere with the replication and function of pathogens .

類似化合物との比較

Research Findings and Mechanistic Insights

Role of the Triazole Moiety
  • Triazole rings enhance bioactivity by: Facilitating hydrogen bonding with biological targets (e.g., TopoII, DNA). Improving metabolic stability compared to non-heterocyclic analogues .
Impact of Substituents
  • 4-Methoxyphenyl Group :
    • Increases lipophilicity and may enhance blood-brain barrier penetration compared to fluorophenyl or nitro groups.
  • Sulfanyl Bridge: Potential to form disulfide bonds in vivo, enabling redox-responsive drug release.

Data Tables

Table 1: Structural and Activity Comparison of Key Analogues
Compound Name Core Structure Substituents Biological Activity Reference
Target Compound [1,2,4]Triazolo[4,3-a]quinoxaline N-(4-Methoxyphenyl)methyl, sulfanyl Hypothesized anticancer
Bis-Triazoloquinoxaline derivative Bis([1,2,4]triazolo)quinoxaline N-(4-Fluorophenyl), sulfanyl TopoII inhibition, cytotoxic
5-(p-Fluorophenyl)-triazoloquinoline (3f) [1,2,4]Triazolo[4,3-a]quinoline p-Fluorophenyl Anticonvulsant (ED50: 22–27 mg/kg)
Compound 11f Quinoxaline + triazole 4-Phenylthiazole, nitro Synthetic model
Table 2: Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) LogP*
Target Compound C23H20N6O2S 444.51 2.8 (est)
Bis-Triazoloquinoxaline derivative C24H14F3N9O2S 561.48 3.1
Compound 3f C16H12FN3 265.29 2.5

*Estimated using fragment-based methods.

生物活性

N-[(4-Methoxyphenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a complex organic compound that combines a triazole and quinoxaline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of N-[(4-Methoxyphenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide can be represented as follows:

C17H17N5O2S\text{C}_{17}\text{H}_{17}\text{N}_{5}\text{O}_{2}\text{S}

This structure features a methoxyphenyl group and a sulfanyl-linked triazoloquinoxaline, which enhances its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in cells. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting their function.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Interaction with DNA : The triazole and quinoxaline rings may intercalate with DNA, affecting replication and transcription processes.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoxaline and triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to N-[(4-Methoxyphenyl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating potent anticancer properties .
CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44

These results suggest that modifications in the structure can enhance cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that triazole derivatives exhibit considerable antibacterial activity against both gram-positive and gram-negative bacteria .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been highlighted in studies focusing on its interaction with topoisomerase II (Topo II). It has been noted that certain derivatives possess low cytotoxicity while effectively inhibiting Topo II .

Case Studies

  • Study on Antitumor Activity : A derivative of the compound was tested for its antitumor effects in vivo and in vitro. Results indicated significant tumor reduction in animal models treated with the compound compared to controls.
  • Antimicrobial Efficacy : A comparative study evaluated the antibacterial efficacy of various quinoxaline derivatives against standard bacterial strains. The results showed that the tested compound exhibited superior activity compared to existing antibiotics.

Q & A

Q. What synthetic routes are commonly employed for the target compound, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Reacting a 4-methoxybenzylamine derivative with a triazoloquinoxaline-thiol intermediate via nucleophilic substitution. For example, chloroacetyl chloride is used to activate intermediates, as seen in analogous thiazole syntheses .
  • Heterocyclic core assembly : The triazoloquinoxaline moiety is constructed via cyclization of quinoxaline precursors with triazole-forming agents, similar to methods for [1,2,4]triazolo-thiadiazines .
  • Purification : Recrystallization from ethanol-DMF mixtures is standard for isolating solid intermediates .

Q. Characterization methods :

  • NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • IR spectroscopy for functional group validation (e.g., C=O, S-H).
  • Mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. What spectroscopic and analytical techniques are critical for structural elucidation?

Answer:

  • ¹H/¹³C NMR : Essential for resolving aromatic protons (e.g., methoxyphenyl and triazoloquinoxaline rings) and confirming sulfanyl-acetamide connectivity. Coupling constants distinguish between regioisomers .
  • X-ray crystallography : Resolves absolute stereochemistry and packing interactions, as demonstrated for structurally related dihydropyrazolo-benzothiazines .
  • Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N/S ratios .

Q. What strategies are used for initial pharmacological screening of this compound?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Test affinity for kinases or GABAergic targets using fluorescence polarization or radioligand binding assays (e.g., PTZ-induced seizure models in mice for anticonvulsant activity) .
    • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
  • In silico docking : Predict binding modes to receptors like GABA_A or quinoxaline-binding enzymes using AutoDock Vina .

Advanced Research Questions

Q. How can combinatorial design principles optimize the synthesis yield and purity?

Answer:

  • Design of Experiments (DoE) : Systematic screening of variables (e.g., temperature, solvent, catalyst loading) using fractional factorial designs. For example, flow-chemistry setups enable rapid parameter optimization while minimizing reagent waste .
  • Parallel synthesis : Test multiple reaction conditions simultaneously (e.g., varying bases like triethylamine vs. DBU) to identify optimal stoichiometry .

Q. Example Optimization Table :

VariableRange TestedOptimal ConditionYield Improvement
Reaction Temp.20–80°C60°C+25%
SolventDMF, DMSO, dioxaneDMF+15%
CatalystTEA, DMAP, noneTEA (1.2 eq.)+30%

Q. How do structural modifications (e.g., substituents on the triazoloquinoxaline or methoxyphenyl groups) influence bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance receptor binding by increasing electrophilicity, as seen in anticonvulsant analogs .
  • Methoxy group positioning : Para-substitution (vs. meta) improves solubility and bioavailability, while ortho-substitution sterically hinders target engagement .
  • Triazoloquinoxaline modifications : Bulky substituents (e.g., cycloheptyl) reduce metabolic degradation but may lower blood-brain barrier penetration .

Q. Structure-Activity Relationship (SAR) Table :

DerivativeSubstituent (R)IC₅₀ (GABA_A)LogP
Parent compoundH12 µM2.8
4-Cl-phenylCl8 µM3.1
3-NO₂-phenylNO₂6 µM3.5
Cycloheptyl-triazoleC₇H₁₃15 µM4.2

Q. How can researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Standardize assay protocols : Variability in cell lines (e.g., murine vs. human glioblastoma) or seizure models (e.g., PTZ vs. maximal electroshock) can skew results. Cross-validate using orthogonal methods (e.g., patch-clamp electrophysiology vs. calcium imaging) .
  • Metabolic stability testing : Use liver microsome assays to identify if discrepancies arise from differential compound degradation .
  • Multivariate analysis : Apply PCA or clustering to isolate confounding variables (e.g., solvent used in dosing formulations) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。